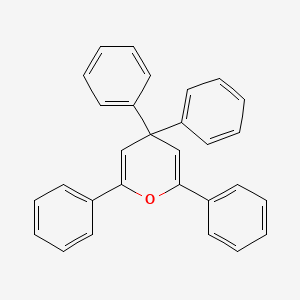

2,4,4,6-Tetraphenyl-4H-pyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23800-58-0 |

|---|---|

Molecular Formula |

C29H22O |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

2,4,4,6-tetraphenylpyran |

InChI |

InChI=1S/C29H22O/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(30-27)24-15-7-2-8-16-24/h1-22H |

InChI Key |

ZLIWRKPNGDBCKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,4,6 Tetraphenyl 4h Pyran

Established Synthetic Routes to 2,4,4,6-Tetraphenyl-4H-pyran and its Homologs

The synthesis of the 4H-pyran core, the central structural motif of this compound, can be achieved through various methodologies. These routes often prioritize efficiency, atom economy, and the ability to introduce diverse substituents.

Multi-Component Condensation Reactions for 4H-Pyran Core Formation

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 4H-pyrans from simple starting materials in a single step. researchgate.netresearchgate.netroyalsocietypublishing.org These reactions offer significant advantages, including reduced reaction times, simplified purification processes, and minimized waste generation. researchgate.netroyalsocietypublishing.org

A common MCR approach for synthesizing the 4H-pyran ring involves the condensation of an aromatic aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile), and a 1,3-dicarbonyl compound. researchgate.netnih.govnih.gov Various catalysts have been developed to facilitate this transformation under environmentally friendly conditions. For instance, magnetically recyclable bionanocatalysts like CuFe2O4@starch have been shown to be effective in ethanol (B145695) at room temperature. royalsocietypublishing.org Other sustainable catalysts include nano-powder magnetite or iron(III) oxide, which promote a tandem process of aldol (B89426) condensation, Michael-type addition, and dehydrating annulation. organic-chemistry.org The use of basic catalysts like N-methylmorpholine (NMM) has also been reported for the efficient one-pot synthesis of 4H-pyran derivatives. nih.gov

The reaction mechanism typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting intermediate, and subsequent cyclization and dehydration to afford the final 4H-pyran product. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Synthesis from 1,3,3,5-Tetraarylpentane-1,5-diones and Related Precursors

An alternative and more direct route to this compound and its analogs involves the cyclization of suitably substituted 1,3,3,5-tetraarylpentane-1,5-diones. researchgate.net This method allows for precise control over the substitution pattern on the pyran ring and the peripheral phenyl groups. The synthesis of the precursor 1,5-diones can be achieved through various classical organic reactions.

For instance, the reaction of deoxybenzoin (B349326) with phosgene (B1210022) in toluene (B28343) under reflux has been reported to yield 2,3,5,6-tetraphenyl-4H-pyran-4-one, a related derivative. acs.org Another approach involves the high-temperature reaction of benzoic anhydride (B1165640) with boric acid. acs.org More recently, modular synthesis pathways are being developed to create derivatives from substituted aromatic starting materials under milder conditions. acs.org

Comparative Analysis of Reaction Conditions, Yields, and Scalability

The choice of synthetic methodology for this compound and its homologs depends on several factors, including the desired substitution pattern, scalability, and environmental considerations.

| Synthetic Method | Typical Catalysts | Reaction Conditions | Yields | Scalability |

| Multi-Component Condensation | CuFe2O4@starch, nano-Fe3O4, NMM, Et3N | Room temperature to reflux, various solvents (ethanol, water) | Good to excellent | Generally good, amenable to one-pot procedures |

| Cyclization of 1,5-Diones | Acid or base catalysts | Often requires elevated temperatures | Variable, can be high for specific substrates | Can be limited by the synthesis of the precursor dione (B5365651) |

Interactive Data Table: Comparison of Synthetic Methods

Multi-component reactions often offer higher yields and are more environmentally benign due to the use of greener solvents and catalysts that can often be recycled. researchgate.netresearchgate.netroyalsocietypublishing.org For example, the use of dodecyl benzenesulfonic acid (DBSA) in a water microemulsion system has been shown to be effective, with the DBSA acting as both a Brønsted acid catalyst and a surfactant. researchgate.net The scalability of MCRs is also a significant advantage for producing larger quantities of 4H-pyran derivatives.

The synthesis from 1,5-diones, while potentially more complex due to the need for precursor synthesis, provides a more controlled approach to obtaining specifically substituted tetraphenylpyrans. researchgate.net The scalability of this method is often tied to the efficiency of the synthesis of the dione precursor.

Derivatization Strategies for this compound

The modification of the this compound core is crucial for tuning its chemical and physical properties, particularly its photochromic behavior. Derivatization can occur at the pyran ring itself or on the peripheral phenyl moieties.

Electrophilic Substitution Reactions on the Pyran Ring (e.g., 3,5-Substitution)

The 4H-pyran ring in this compound is susceptible to electrophilic attack, primarily at the 3 and 5 positions. cas.cz This regioselectivity is governed by the electron-donating nature of the pyran-like heterocyclic system.

Common electrophilic substitution reactions include:

Halogenation: Bromination of this compound with bromine in carbon disulfide readily yields the 3,5-dibromo derivative. cas.cz Similarly, chlorination can be achieved using phosphorus pentachloride at elevated temperatures to give the 3,5-dichloro derivative. cas.cz

Nitration: Nitration of the parent compound leads to the formation of 3,5-dinitro derivatives. cas.cz

These substitution reactions provide a direct method for introducing functional groups onto the pyran core, which can then be used for further chemical transformations.

| Reaction | Reagent | Position of Substitution |

| Bromination | Br2 in CS2 | 3,5-dibromo |

| Chlorination | PCl5 | 3,5-dichloro |

| Nitration | Nitrating agent | 3,5-dinitro |

Interactive Data Table: Electrophilic Substitution of the Pyran Ring

Functionalization of Peripheral Phenyl Moieties and Substituent Effects

In addition to modifying the pyran ring, the peripheral phenyl groups can also be functionalized. This strategy allows for a more subtle tuning of the molecule's properties. The introduction of substituents on the phenyl rings can influence the electronic and steric properties of the entire molecule. rsc.org

For instance, in the related tetraphenylpyrazine system, it has been shown that the position of substituents on the phenyl groups has a significant impact on their emission properties. rsc.org While ortho-substituents can cause steric hindrance and distort the planarity of the core, meta- and para-substituents can modulate the electronic characteristics. rsc.org Similar effects can be anticipated for this compound, where functionalization of the phenyl groups could alter its photochromic response.

The synthesis of such derivatives often involves using appropriately substituted starting materials in the initial condensation or cyclization reactions. researchgate.net For example, using substituted benzaldehydes in a multi-component reaction or substituted acetophenones in the synthesis of the 1,5-dione precursor can lead to the desired functionalized tetraphenylpyran. researchgate.net

Chemical Transformations to Analogous Heterocyclic Systems

The this compound scaffold serves as a versatile precursor for the synthesis of various analogous heterocyclic systems. Through targeted chemical transformations, the oxygen heteroatom of the pyran ring can be exchanged for other heteroatoms, or the pyran ring itself can be rearranged to form different cyclic structures. This section details the methodologies for converting this compound into its thiopyran and selenopyran analogues, as well as the synthesis of related tetraphenyl-4H-pyran-4-one structures.

Conversion to 2,4,4,6-Tetraaryl-4H-thiopyrans

The transformation of 2,4,4,6-tetraaryl-4H-pyrans into their corresponding 4H-thiopyran analogues can be achieved through a thionation reaction. This process involves the reaction of the parent pyran with a thionating agent, which replaces the oxygen atom in the heterocyclic ring with a sulfur atom.

A notable method for this conversion involves the use of phosphorus pentasulfide (P₄S₁₀). Research has shown that the synthesis of 2,4,4,6-tetraaryl-4H-thiopyrans from 1,3,3,5-tetraarylpentane-1,5-diones using tetraphosphorus (B14172348) decasulfide in xylene at elevated temperatures proceeds through an intermediate 2,4,4,6-tetraaryl-4H-pyran. The reaction mechanism involves a rapid initial dehydration of the diketone to form the 4H-pyran, which is then followed by a slower conversion to the 4H-thiopyran. This indicates that 2,4,4,6-tetraaryl-4H-pyrans can be directly converted to 2,4,4,6-tetraaryl-4H-thiopyrans under these conditions.

The general reaction is as follows:

Reaction Scheme: 2,4,4,6-Tetraaryl-4H-pyran + P₄S₁₀ → 2,4,4,6-Tetraaryl-4H-thiopyran

Detailed findings from the synthesis of various substituted 2,4,4,6-tetraaryl-4H-thiopyrans are presented in the table below. The parent 2,4,4,6-tetraphenyl-4H-thiopyran can be functionalized at the 3- and 5-positions of the thiopyran ring through substitution reactions. For instance, the 3,5-dibromo derivative can be prepared from the parent thiopyran using bromine in carbon disulfide. semanticscholar.org This dibromo derivative can then be converted to the 3,5-dicyano derivative in high yield. semanticscholar.org

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| This compound | P₄S₁₀, refluxing xylene | 2,4,4,6-Tetraphenyl-4H-thiopyran | Data not specified |

| 2,4,4,6-Tetraphenyl-4H-thiopyran | Br₂/CS₂ | 3,5-Dibromo-2,4,4,6-tetraphenyl-4H-thiopyran | Data not specified |

| 3,5-Dibromo-2,4,4,6-tetraphenyl-4H-thiopyran | CuCN, elevated temperature | 3,5-Dicyano-2,4,4,6-tetraphenyl-4H-thiopyran | 87% |

Preparation of 2,4,4,6-Tetraaryl-4H-selenopyrans

The synthesis of 2,4,4,6-tetraaryl-4H-selenopyrans, the selenium analogues of this compound, has been reported starting from 1,5-dicarbonyl compounds. A direct conversion from the corresponding 4H-pyran is not the commonly documented route.

The established method involves the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with a reagent mixture of aluminum selenide (B1212193) (Al₂Se₃), hydrochloric acid (HCl), and acetic acid (AcOH). rsc.org This procedure provides the desired 2,6-diaryl-4,4-diphenyl-4H-selenopyrans in satisfactory yields. rsc.org

Reaction Scheme: 1,5-Diaryl-3,3-diphenylpentane-1,5-dione + Al₂Se₃/HCl/AcOH → 2,6-Diaryl-4,4-diphenyl-4H-selenopyran

The table below summarizes the synthesis of various 2,4,4,6-tetraaryl-4H-selenopyrans from their corresponding 1,5-diketone precursors.

| Starting Material (1,5-Diketone) | Reagents and Conditions | Product (4H-Selenopyran) | Yield |

|---|---|---|---|

| 1,3,3,5-Tetraphenylpentane-1,5-dione | Al₂Se₃, HCl, AcOH | 2,4,4,6-Tetraphenyl-4H-selenopyran | Satisfactory |

| 1,5-Bis(4-methylphenyl)-3,3-diphenylpentane-1,5-dione | Al₂Se₃, HCl, AcOH | 2,6-Bis(4-methylphenyl)-4,4-diphenyl-4H-selenopyran | Satisfactory |

| 1,5-Bis(4-methoxyphenyl)-3,3-diphenylpentane-1,5-dione | Al₂Se₃, HCl, AcOH | 2,6-Bis(4-methoxyphenyl)-4,4-diphenyl-4H-selenopyran | Satisfactory |

| 1,5-Bis(4-chlorophenyl)-3,3-diphenylpentane-1,5-dione | Al₂Se₃, HCl, AcOH | 2,6-Bis(4-chlorophenyl)-4,4-diphenyl-4H-selenopyran | Satisfactory |

Synthesis of 2,3,4,5-Tetraphenyl-4H-pyran-4-one and Related Structures

The synthesis of tetraphenyl-4H-pyran-4-one structures from this compound is not a straightforward transformation. The literature primarily describes the synthesis of the isomeric 2,3,5,6-tetraphenyl-4H-pyran-4-one from different starting materials, rather than a direct oxidation or rearrangement of this compound.

Historical methods for the synthesis of 2,3,5,6-tetraphenyl-4H-pyran-4-one include the reaction of benzoic anhydride with boric acid at high temperatures (250 °C) or the reaction of deoxybenzoin with the highly toxic phosgene in refluxing toluene, which results in a low yield of 8.5%. acs.orgnih.gov

It is important to note that photochemical irradiation of this compound in solution does not yield a pyran-4-one structure but instead leads to the formation of 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.

The table below outlines the established synthetic methods for 2,3,5,6-tetraphenyl-4H-pyran-4-one.

| Starting Materials | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Benzoic anhydride, Boric acid | 250 °C | 2,3,5,6-Tetraphenyl-4H-pyran-4-one | Data not specified |

| Deoxybenzoin, Phosgene | Toluene, reflux, 75 min | 2,3,5,6-Tetraphenyl-4H-pyran-4-one | 8.5% |

| 1,3,4,5-Tetraphenyl-1,5-dione precursor | Concentrated H₂SO₄ | 2,3,5,6-Tetraphenyl-4H-pyran-4-one | Data not specified for this step (Overall yield 27%) |

Photochemical Reactivity and Photochromic Phenomena of 2,4,4,6 Tetraphenyl 4h Pyran

Fundamental Photochemical Behavior and Color Change Observations

The defining characteristic of 2,4,4,6-tetraphenyl-4H-pyran upon exposure to light is a distinct color change, a manifestation of its photochromic nature. This transformation is observable in both the solid state and in solution, indicating a fundamental molecular rearrangement is taking place. rsc.org

Solid-State Photochromism and Reversibility Studies

In its crystalline form, this compound exhibits a noticeable photochemical color change. rsc.org However, detailed investigations suggest that this photochromism may be largely a surface-level event on the crystals. While a color change is observed, prolonged irradiation with a xenon or low-pressure mercury lamp for over 30 hours did not yield any detectable photoproducts via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. This suggests that the colored species is thermally unstable and reverts to the original pyran structure, indicating a degree of reversibility in the solid state. The rate of this reversion, or bleaching, can be influenced by the surrounding atmosphere; for an analogous thiopyran, the process is accelerated in the presence of dioxygen. rsc.org

The reversibility of the photochromic process is a key area of study. For some related 4H-pyran derivatives, this reversible phenomenon is eye-detectable and shows good fatigue resistance, making them potential candidates for applications like rewritable optical recording media. rsc.org The solid-state photochromic activities in these related compounds have been attributed to intramolecular ring-closing and ring-opening reactions upon irradiation with UV and white light, respectively. rsc.org

Solution-Phase Photoisomerization and Primary Photoproduct Formation

When this compound is irradiated in a solution, a more definitive chemical transformation occurs. rsc.org The primary photoproduct formed is 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene. rsc.org This bicyclic compound is a structural isomer of the starting pyran, indicating that the absorption of light energy induces a significant rearrangement of the molecular framework. This process is termed photoisomerization.

Role of Substituents on Photochemical Transformations

The introduction of substituents onto the phenyl rings of the 4H-pyran scaffold can significantly influence the photochemical transformations. In a study of related 2,4,4,6-tetraaryl-4H-pyrans, derivatives such as 4-(4-bromophenyl)-2,4,6-triphenyl-4H-pyran and 4-(4-methylphenyl)-2,4,6-triphenyl-4H-pyran also displayed photochemical color changes. rsc.org Upon irradiation in solution, these substituted pyrans yielded both phenyl-migrated and substituted phenyl-migrated bicyclic products in comparable amounts. rsc.org This indicates that the nature of the substituent can direct the pathway of the photoisomerization.

Furthermore, studies on analogous 4H-thiopyrans have shown that substituents on the thiopyran ring itself can have a dramatic effect. For instance, 2,4,4,6-tetraphenyl-4H-thiopyrans lacking substituents at the 3 and 5 positions exhibited blue or green photo-coloration, while those with bromo, nitro, or cyano groups at these positions did not show this photochromic behavior. researchgate.net This highlights the critical role of the electronic and steric properties of substituents in controlling the photochemical reactivity.

| Compound | Substituent(s) | Observed Photochromism | Primary Photoproduct(s) in Solution |

| This compound | None | Yes (solid-state color change) | 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene |

| 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran | 4-Bromophenyl at C4 | Yes (solid-state color change) | Phenyl-migrated and (4-bromophenyl)-migrated bicyclic products |

| 4-(4-Methylphenyl)-2,4,6-triphenyl-4H-pyran | 4-Methylphenyl at C4 | Yes (solid-state color change) | Phenyl-migrated and (4-methylphenyl)-migrated bicyclic products |

| 3,5-Disubstituted-2,4,4,6-tetraphenyl-4H-thiopyrans | -Br, -NO2, -CN at C3/C5 | No | Not applicable |

Mechanistic Investigations of Photoreactions

To understand the transformation from the colorless pyran to the colored species and the subsequent formation of the bicyclic photoproduct, researchers have proposed specific mechanistic pathways. These proposals are based on analogies with similar photochemical systems and the characterization of transient species.

Proposed 1,5-Electrocyclic Reactions

The initial photochemical event in this compound is believed to be a 1,5-electrocyclic ring-opening reaction. This type of pericyclic reaction involves the redistribution of π electrons within a five-atom conjugated system, leading to the cleavage of a sigma bond and the formation of a new π bond. In the case of the 4H-pyran, this would involve the C-O bond of the pyran ring, resulting in the formation of a colored, open-chain intermediate. This intermediate is then thought to undergo a subsequent rearrangement to form the stable bicyclic photoproduct.

Identification and Characterization of Putative Ylide Intermediates

The colored species responsible for the photochromism of this compound is proposed to be a six-membered ylide. rsc.org An ylide is a neutral molecule with a formal positive and negative charge on adjacent atoms. In this case, the proposed intermediate would be a zwitterionic species. This hypothesis is based on comparisons with the photochemical behavior of structurally similar compounds like 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine, which are also known to form colored intermediates upon irradiation. rsc.org While direct observation and full characterization of this putative ylide intermediate remain challenging due to its transient nature, its formation is a key step in the proposed mechanism that successfully explains the observed photochromic and photochemical behavior of this compound.

Characterization of Photoproducts from this compound

The irradiation of this compound leads to the formation of distinct photoproducts, which have been characterized using various spectroscopic and structural techniques.

Spectroscopic and Structural Elucidation of Bicyclic Adducts (e.g., 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene)

The primary photoproduct formed from the irradiation of this compound in solution is the bicyclic adduct, 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene. rsc.org The formation of this product is a result of a di-π-methane rearrangement. The structure of this bicyclic compound has been determined through spectroscopic methods. While detailed spectroscopic data for this specific oxabicyclo[3.1.0]hex-3-ene derivative is not extensively provided in the search results, the structural elucidation of analogous compounds in the thiopyran series has been confirmed by X-ray analysis. rsc.org

Secondary Reactions and Formation of Isomeric 2H-Pyrans/Thiopyrans

Following the initial formation of the bicyclic adduct, secondary photoreactions can occur, leading to isomeric products. In the case of the analogous 2,4,4,6-tetraphenyl-4H-thiopyran, the initial photoproduct, 1,3,5,6-tetraphenyl-2-thiabicyclo[3.1.0]hex-3-ene, undergoes further transformation into 2,3,4,6-tetraphenyl-2H-thiopyran. rsc.orgresearchgate.net This indicates that the bicyclic intermediate is not always the final product and can rearrange to a more stable isomeric form. A similar secondary reaction pathway can be inferred for the oxygen analogue, although it is not explicitly detailed in the provided search results.

Kinetic Analysis of Photodecoloration and Photoinduced Processes

The study of the kinetics of the photodecoloration and other photoinduced processes provides valuable insights into the mechanisms and rates of the photochemical reactions of this compound and its analogues.

The photodecoloration of the colored species generated from 2,4,4,6-tetraaryl-4H-thiopyrans in the solid state has been analyzed using dispersive first-order kinetics. rsc.org This kinetic model is often used to describe reactions in disordered systems where a distribution of reaction rates exists. The time dependence of the photodecoloration is non-exponential, which is characteristic of such dispersive kinetics. rsc.org

The presence of oxygen has a notable effect on the rate of decoloration. For a 2,4,4,6-tetraaryl-4H-thiopyran, the half-life for the bleaching of the colored form at 299 K is approximately 6600 seconds in air, while it extends to several days in a vacuum. rsc.org This indicates that oxygen plays a significant role in the reverse reaction, likely through a quenching mechanism or by facilitating the degradation of the colored intermediate.

The table below summarizes the kinetic data for the photodecoloration of a related 4H-thiopyran.

| Compound | Condition | Half-life (s) at 299 K |

| 2,4,4,6-tetraaryl-4H-thiopyran | In air | 6600 |

| 2,4,4,6-tetraaryl-4H-thiopyran | In vacuum (10⁻³ Pa) | Several days |

Structural Elucidation and Advanced Spectroscopic Analysis of 2,4,4,6 Tetraphenyl 4h Pyran and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

A suite of sophisticated spectroscopic methods has been employed to assign the structure of 2,4,4,6-tetraphenyl-4H-pyran and its analogues, revealing detailed information about their atomic connectivity and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Resonance Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide characteristic chemical shifts that are invaluable for assigning the protons and carbons within the molecule. researchgate.netespublisher.com

In a study of p-substituted 2,4,4,6-tetraphenyl-4H-pyrans, the ¹H and ¹³C NMR spectra were instrumental in confirming the structure of the synthesized compounds. researchgate.net The proton NMR spectra of various 4H-pyran derivatives show distinct signals for the different protons in the molecule, including those on the pyran ring and the phenyl substituents. espublisher.comnih.gov For instance, in 2-aryl-6-polyfluoroalkyl-4-pyrones, the H-3 and H-5 protons of the pyran ring exhibit characteristic doublets in the ¹H NMR spectra. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyran ring and the attached phenyl groups are sensitive to their electronic environment, allowing for detailed structural assignments. espublisher.comnih.govrsc.org The analysis of both ¹H and ¹³C NMR data, often aided by 2D NMR techniques such as HSQC, provides a comprehensive picture of the molecular structure. beilstein-journals.org

Table 1: Representative ¹H NMR Spectral Data for 4H-Pyran Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-6-polyfluoroalkyl-4-pyrones | H-3, H-5 | 6.63–6.88 | d | 1.8–2.2 | nih.gov |

| 2-(4-Bromophenyl)-4,4-diphenyl-4H-thiopyran | H-3, H-5 | 6.61 | s | - | researchgate.net |

Table 2: Representative ¹³C NMR Spectral Data for 4H-Pyran Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Fused Pyran Ring Derivative | C-atoms | 19.75, 26.54, 55.73, 71.11, 72.86, 110.73, 117.23, 119.81, 119.99, 124.65, 126.60, 134.68, 137.19, 155.54 | espublisher.com |

| Fused Pyran Ring Derivative | C-atoms | 26.87, 27.22, 55.26, 70.85, 72.66, 112.80, 113.02, 118.36, 120.35, 125.74, 128.53, 134.93, 135.87, 139.22, 158.35 | espublisher.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Property Characterization

UV-Vis and fluorescence spectroscopy are powerful tools to probe the electronic transitions and photophysical properties of molecules. The optical properties of this compound and its derivatives have been extensively studied. rsc.org

The UV-Vis absorption spectra of these compounds typically show intense absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic system. csic.esredalyc.org For instance, upon irradiation with UV light, crystals of this compound turn violet and exhibit a broad absorption band in their UV spectrum. The position and intensity of these bands are influenced by the substituents on the pyran and phenyl rings. csic.es

Some derivatives of this compound exhibit interesting fluorescence properties. rsc.org For example, derivatives containing strong electron-donating groups can show red-shifted solvatochromic activities, where the emission wavelength changes with the polarity of the solvent due to intramolecular charge transfer (ICT). rsc.org In some cases, these compounds can also exhibit aggregation-induced emission (AIE), a phenomenon where they become more emissive in the aggregated state. rsc.org However, not all derivatives display these properties; some show aggregation-caused quenching (ACQ) instead. nih.govacs.org

Table 3: Photophysical Data for Selected 4H-Pyran Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2a | MeOH | - | - | - | - | nih.gov |

| 2b | MeOH | - | - | - | - | nih.gov |

| 2f | MeOH | 368 | 572 | 204 | 18 | nih.gov |

| 6b | MeOH | - | - | - | - | nih.gov |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity and offering insights into its structure. The mass spectra of this compound derivatives have been investigated to confirm their molecular weights and study their fragmentation behavior. espublisher.comresearchgate.net

In the mass spectra of several 2,4,4,6-tetraphenyl-4H-thiopyran derivatives, intense signals corresponding to the molecular ion (M+•) were observed, confirming their expected molecular formulas. researchgate.net The fragmentation patterns can also provide structural information. For example, the loss of specific substituent groups from the molecular ion can help to deduce their positions on the parent molecule. researchgate.net

X-ray Crystallographic Analysis for Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal. This technique has been instrumental in determining the molecular and crystal structures of this compound and its derivatives. rsc.orgnih.gov

Determination of Molecular Conformation and Heterocyclic Ring Geometry

X-ray diffraction studies have revealed that the central 4H-pyran ring in these compounds typically adopts a non-planar conformation. nih.gov For example, in a derivative of this compound, the pyran ring was found to be in a shallow envelope conformation. nih.gov Similarly, the sulfur analogue, 4-methyl-2,4,6-triphenyl-4H-thiopyran, adopts a flattened boat conformation for its six-membered thiopyran ring. nih.govnih.gov The geometry of the heterocyclic ring is influenced by the nature of the heteroatom and the substituents present. rsc.org

Analysis of Phenyl Ring Orientations and Dihedral Angles

The orientation of the four phenyl rings relative to the central pyran ring is a key structural feature. X-ray analysis shows that these phenyl rings are typically twisted out of the plane of the heterocyclic ring, adopting various dihedral angles. researchgate.netcsic.es This twisted conformation is a common feature in many tetra-aryl substituted heterocyclic systems. rsc.org

In the crystal structure of a 2,3,4,5-tetraphenyl-4H-pyran-4-one derivative, the phenyl rings are oriented like butterfly wings with significantly different dihedral angles. nih.govacs.org The specific values of these dihedral angles are influenced by steric and electronic interactions within the molecule and by packing forces in the crystal lattice. redalyc.orgresearchgate.net

Table 4: Selected Dihedral Angles in Tetraphenyl-4H-pyran and Related Derivatives

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2,3,4,5-Tetraphenyl-4H-pyran-4-one | Phenyl A / Pyranone Core | 44.6 | nih.govacs.org |

| 2,3,4,5-Tetraphenyl-4H-pyran-4-one | Phenyl B / Pyranone Core | 64.1 | nih.govacs.org |

| 2,3,4,5-Tetraphenyl-4H-pyran-4-one | Phenyl C / Pyranone Core | -37.3 | nih.govacs.org |

| 2,3,4,5-Tetraphenyl-4H-pyran-4-one | Phenyl D / Pyranone Core | -73.3 | nih.govacs.org |

| 2-(2,4-Dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Benzene (B151609) (A) / Phenyl (C) | 42.68 (5) | nih.gov |

Investigation of Crystal Packing Effects and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. In the case of this compound and its derivatives, the non-planar structure of the 4H-pyran ring and the orientation of the multiple phenyl substituents lead to intricate and varied packing motifs. Understanding these arrangements is crucial as they significantly influence the material's physical and photophysical properties.

In many derivatives, the 4H-pyran ring adopts a non-planar conformation, such as a flattened-boat shape. nih.govresearchgate.net The numerous phenyl rings attached to this core typically exhibit significant twisting relative to the central ring, adopting propeller or butterfly-like geometries. nih.govacs.org This inherent twisting prevents close co-facial stacking and leads to the formation of complex three-dimensional networks stabilized by a variety of weak intermolecular forces.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify the intermolecular interactions within a crystal. This method maps the close contacts between neighboring molecules, allowing for the deconvolution of the crystal packing into contributions from different types of interactions. For substituted 4H-pyran derivatives, these analyses reveal that the packing is often dominated by H···H, H···O/O···H, and H···C/C···H contacts, indicating the primary role of van der Waals forces and hydrogen bonding in the crystal's cohesion. nih.govresearchgate.net

For instance, in the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a derivative of the 4H-pyran family, specific hydrogen bonds are critical. Intermolecular N—H⋯N hydrogen bonds link molecules into centrosymmetric dimers, which are then connected into a larger three-dimensional framework by N—H⋯O hydrogen bonds. nih.govresearchgate.net Beyond conventional hydrogen bonds, other weak interactions such as tetrel bonds (involving electrophilic carbon) and pnictogen bonds (involving the nitrogen of a nitro group) can also contribute to the stability of the crystal lattice. nih.gov

The introduction of different functional groups onto the phenyl rings can significantly modulate these packing effects. For example, studies on 2,3,4,6-tetraaryl-4H-pyran derivatives show that the crystallization ability, and consequently properties like mechanochromism, can be tuned by altering the aromatic substituents. rsc.org In some cases, compact packing arrangements can restrict intramolecular motions, leading to enhanced fluorescence quantum efficiency in the solid state. rsc.org In other derivatives, T-shaped intermolecular interactions between phenyl rings are observed, influencing the material's aggregation behavior. nih.gov

Detailed Research Findings

Crystallographic data provides precise information on the geometry and packing of 4H-pyran derivatives. The tables below summarize key findings from the structural analysis of representative compounds.

Table 1: Crystallographic Data for a Representative 4H-Pyran Derivative

This table presents crystallographic data for methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, illustrating a typical crystal system for this class of compounds. nih.govresearchgate.net

| Parameter | Value |

| Compound | C₁₇H₁₅N₃O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.27958 (5) |

| b (Å) | 11.18770 (6) |

| c (Å) | 15.09983 (8) |

| β (°) ** | 105.6759 (5) |

| Volume (ų) ** | 1671.96 (2) |

| Z | 4 |

| Pyran Ring Conformation | Flattened-boat |

Table 2: Hirshfeld Surface Analysis of a 4H-Pyran Derivative

The relative contributions of different intermolecular contacts to the crystal packing of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate are quantified below. nih.govresearchgate.net This highlights the significance of hydrogen-involved contacts.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···O/O···H | 29.7 |

| H···H | 28.7 |

| H···C/C···H | 16.0 |

| H···N/N···H | 12.9 |

Table 3: Key Intermolecular Interaction Distances

This table lists specific short-contact distances for various intermolecular interactions found in the crystal structure of the aforementioned 4H-pyran derivative, providing evidence for hydrogen bonds, tetrel bonds, and pnictogen bonds. nih.gov

| Interaction Type | Atom···Atom Contact | Distance (Å) |

| Pnictogen Bond | O3···N1 | 3.1495 (13) |

| Tetrel Bond | O2···C17 | 3.1242 (13) |

| Tetrel Bond | O3···C18 | 3.1325 (15) |

These detailed investigations reveal that the solid-state architecture of this compound and its derivatives is governed by a delicate balance of directed hydrogen bonds and non-directional van der Waals forces. The specific arrangement of molecules, influenced by their intrinsic conformation and substituent patterns, is ultimately responsible for their unique material properties.

Computational Chemistry and Theoretical Investigations of 2,4,4,6 Tetraphenyl 4h Pyran

Quantum Chemical Calculations for Molecular Geometry Optimization

The determination of the most stable three-dimensional arrangement of atoms in a molecule is a fundamental application of computational chemistry. For 2,4,4,6-tetraphenyl-4H-pyran, both semi-empirical and density functional theory methods can be employed to find the optimized geometry, which corresponds to a minimum on the potential energy surface.

Table 1: Representative PM3 Calculated Geometrical Parameters for a Pyran-like Structure (Note: Data for this compound is not available in the searched literature. The table below is a template.)

| Parameter | Value |

|---|---|

| Bond Length (C2-C3) | Data not available |

| Bond Length (C4-C5) | Data not available |

| Bond Angle (C2-O1-C6) | Data not available |

| Dihedral Angle (C2-C3-C4-C5) | Data not available |

Density Functional Theory (DFT) is a more rigorous method that has become a standard tool for geometry optimization. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G* are commonly used to obtain accurate molecular structures. rsc.orgresearchgate.netuni-marburg.de For complex molecules like this compound, DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the puckering of the 4H-pyran ring and the twisting of the phenyl groups relative to the heterocyclic core. While specific DFT-optimized coordinates for this compound were not found in the surveyed literature, studies on similar pyran-based systems have demonstrated the utility of DFT in accurately predicting their geometries. uni-marburg.de

Table 2: Representative DFT (B3LYP/6-31G) Calculated Geometrical Parameters for a Pyran-like Structure* (Note: Data for this compound is not available in the searched literature. The table below is a template.)

| Parameter | Value (Å or °) |

|---|---|

| Bond Length (O1-C2) | Data not available |

| Bond Length (C2-C3) | Data not available |

| Bond Length (C3-C4) | Data not available |

| Bond Angle (C6-O1-C2) | Data not available |

| Dihedral Angle (C2-C3-C4-C5) | Data not available |

Prediction of Electronic Absorption Spectra and Excited State Properties

Computational methods are invaluable for understanding the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum and for characterizing its behavior upon electronic excitation.

Configuration Interaction (CI) methods, particularly when parameterized for spectroscopic calculations like CNDO/S-CI (Complete Neglect of Differential Overlap/Spectroscopic - Configuration Interaction), have historically been used to predict electronic absorption spectra. This semi-empirical approach calculates the excited states of a molecule by considering the interaction between different electronic configurations. However, no studies employing the CNDO/S-CI method for the prediction of the electronic spectrum of this compound were identified in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of medium to large-sized molecules. mdpi.comnih.govmdpi.com It is used to predict the excitation energies (which correspond to the absorption maxima, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). mdpi.com While specific TD-DFT calculations for this compound are not detailed in the reviewed literature, studies on structurally related pyran derivatives demonstrate that TD-DFT can accurately reproduce experimental UV-Vis spectra. acs.org These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions within the conjugated system.

Table 3: Representative TD-DFT Calculated Electronic Absorption Data for a Pyran-like Structure (Note: Data for this compound is not available in the searched literature. The table below is a template.)

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Theoretical Elucidation of Photochemical Reaction Pathways and Intermediates

This compound is known to undergo a photochemical reaction upon irradiation. acs.orgd-nb.info Computational chemistry plays a crucial role in mapping out the potential energy surfaces of such reactions, identifying the structures of transient intermediates and transition states, and thereby elucidating the reaction mechanism.

Upon irradiation, this compound undergoes a 1,5-electrocyclic reaction. acs.orgd-nb.info Experimental studies have identified the initial photoproduct as 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene. acs.orgd-nb.info The formation of this product is proposed to proceed through a colored, six-membered ylide intermediate. acs.orgd-nb.info

Theoretical investigations, likely employing methods such as DFT and TD-DFT, can be used to model this reaction pathway. Such studies would involve:

Locating the ylide intermediate: Geometry optimization of the proposed ylide structure to confirm it as a stable intermediate on the excited-state potential energy surface.

Mapping the reaction coordinate: Calculating the energy profile along the reaction pathway from the excited this compound to the bicyclic photoproduct, including the identification of any transition states.

Analyzing the electronic nature of the intermediates: Investigating the charge distribution and spin density of the ylide intermediate to understand its reactivity.

While the general reaction pathway has been proposed based on experimental evidence and analogy to similar systems, a detailed theoretical elucidation with specific energetic and structural data for the intermediates and transition states in the photochemistry of this compound is not extensively covered in the currently reviewed scientific literature. Studies on related systems have shown that DFT calculations can provide significant insights into the mechanism of ylide-mediated photochemical rearrangements. d-nb.info

Analysis of Conformational Preferences and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation of the four phenyl groups attached to the central pyran ring. The steric hindrance between these bulky substituents is expected to result in a non-planar, twisted molecular conformation. Theoretical calculations on related 2,3,4,6-tetraaryl-4H-pyran derivatives have confirmed that these molecules adopt highly twisted structures. rsc.org This twisting is a direct consequence of minimizing the steric repulsion between the adjacent aryl groups.

Table 1: Postulated Conformational Parameters for this compound

This interactive table would present key dihedral angles and relative energies for different conformers of this compound as determined by computational methods. However, due to the absence of specific research data for this compound, the table remains to be populated.

| Conformer | Dihedral Angle 1 (°) (C2-Ph) | Dihedral Angle 2 (°) (C4-Phax) | Dihedral Angle 3 (°) (C4-Pheq) | Dihedral Angle 4 (°) (C6-Ph) | Relative Energy (kcal/mol) |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Electronic Structure Analysis (HOMO-LUMO Energetics, Charge Transfer Characteristics)

The electronic properties of this compound are intrinsically linked to its molecular structure. The extent of conjugation between the phenyl rings and the pyran core, which is influenced by the dihedral angles, will significantly affect the HOMO-LUMO energy gap. The HOMO and LUMO are the frontier molecular orbitals, and their energy difference is a crucial parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.

In many donor-acceptor systems based on pyran-like structures, intramolecular charge transfer (ICT) is a key phenomenon. This process involves the redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. For this compound, the phenyl groups can act as either donors or acceptors depending on their substitution, and the pyran ring can participate in the π-conjugation. Theoretical studies on related 4H-pyranylidene derivatives have shown that the HOMO is often localized on the donor moiety, while the LUMO is situated on the acceptor part of the molecule.

A detailed analysis of the HOMO and LUMO distributions for this compound would reveal the nature of its electronic transitions. For instance, if the HOMO is primarily located on the phenyl groups and the LUMO on the pyran ring, this would suggest a π-π* transition with some degree of charge transfer character. The energy of the HOMO-LUMO gap dictates the wavelength of light the molecule will absorb.

Table 2: Calculated Electronic Properties of this compound

This interactive table is designed to display the calculated HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound. The lack of specific computational findings for this molecule prevents the presentation of actual data.

| Parameter | Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Advanced Functional Properties and Applications of 4h Pyran Systems with Direct or Derived Relevance to 2,4,4,6 Tetraphenyl 4h Pyran

Exploration as Photochromic Materials for Optical Switching and Information Storage

Photochromic materials, which undergo reversible changes in color upon exposure to light, are of significant interest for applications in optical switching and high-density information storage. 2,4,4,6-Tetraphenyl-4H-pyran and its analogue, 2,4,4,6-tetraphenyl-4H-thiopyran, have been shown to exhibit photochemical color changes in the solid state. rsc.org This phenomenon is attributed to a 1,5-electrocyclic reaction, where irradiation leads to the formation of a colored six-membered ylide intermediate. rsc.org

Upon irradiation in solution, this compound rearranges to form 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene. rsc.org This photochemical transformation is accompanied by a distinct color change, which can be reversed, although not always perfectly. The study of related tetraaryl-4H-thiopyrans has provided further insight into this process. These compounds also exhibit reversible photochemical color changes, with new absorption bands appearing between 540–660 nm after UV illumination. rsc.org The kinetics of the decoloration process have been analyzed, revealing a dependence on the presence of dioxygen, which accelerates the return to the original state. rsc.org

Derivatives of this compound, such as 4-(4-bromophenyl)-2,4,6-triphenyl-4H-pyran and 4-(4-methylphenyl)-2,4,6-triphenyl-4H-pyran, also display photochemical color changes. rsc.org The ability to tune the photochromic properties through substitution on the phenyl rings opens up possibilities for designing materials with specific switching characteristics for advanced optical applications.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Behaviors in Related Tetraaryl-4H-pyranones and Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. hkust.edu.hk This is in stark contrast to the more common aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation. hkust.edu.hk The AIE effect is often observed in molecules with twisted conformations that restrict intramolecular rotations in the solid state, thus blocking non-radiative decay pathways and promoting radiative emission. hkust.edu.hknih.gov

Several derivatives of 4H-pyran have been shown to exhibit AIE properties. For instance, certain 1- and 2-position naphthylethylene-substituted 4H-pyran derivatives with different end groups display AIE. researchgate.net The twisted molecular conformations of these molecules, confirmed by crystallographic data, hinder close intermolecular stacking and intense π-π interactions, which is a common feature of AIE-active molecules. researchgate.net

In a study of novel 2,3,4,6-tetraaryl-4H-pyran derivatives, it was found that the introduction of strong electron-donating groups like triphenylamine (B166846) (PR-TPA) and 9-phenyl-9H-carbazole (PR-Cz) led to AIE behavior in tetrahydrofuran-water mixtures with high water content. rsc.org In contrast, at lower water content, the emission was dominated by an intramolecular charge transfer (ICT) effect. rsc.org Interestingly, the parent compound with a benzene (B151609) ring at the 6-position (PR-Ph) did not show fluorescence in common organic solvents. rsc.org

The interplay between AIE and ACQ can be finely tuned by subtle structural modifications. The conversion from ACQ to AIE has been achieved by simply changing the position of a substituent on the molecular framework. mdpi.com This highlights the critical role of molecular packing and intermolecular interactions in determining the solid-state emission properties. For some dicyanomethylene-4H-pyran (DCM) derivatives, which typically suffer from ACQ, the introduction of a bulky protecting group can enhance solid-state fluorescence. nih.gov

Mechanochromic Luminescence Properties in Select 4H-Pyran Derivatives

Mechanochromic luminescence refers to the change in the color of emitted light in response to mechanical stimuli such as grinding, shearing, or pressing. This property is highly desirable for applications in mechanosensors, security papers, and data storage. nih.gov

Several 4H-pyran derivatives have been reported to exhibit mechanochromic behavior. researchgate.net The mechanochromic properties are often linked to a transition between crystalline and amorphous states. researchgate.net For example, crystalline PR-TPA, a 2,3,4,6-tetraaryl-4H-pyran derivative, shows a bathochromic (red-shifted) mechanochromic activity with a "turn-on" fluorescence enhancement upon grinding. rsc.org This is attributed to a crystalline-to-amorphous phase transition. rsc.org The enhanced fluorescence quantum efficiency in the ground state is due to the compact dislocation packing which inhibits non-radiative energy loss by restricting intramolecular motions. rsc.org

The linking position of substituents and the nature of electron-withdrawing end groups can significantly impact the mechanochromic properties of 4H-pyran derivatives. researchgate.net This suggests that the mechanochromic response can be rationally designed by tuning the molecular structure to control the packing modes and intermolecular interactions in the solid state.

Investigation in Organic Electronic Devices and Photovoltaics

The unique electronic properties of 4H-pyran derivatives have prompted their investigation in various organic electronic devices, particularly in the field of organic photovoltaics (OPVs).

Evaluation as Donor Materials in Organic Solar Cells

In organic solar cells, donor materials play a crucial role in absorbing sunlight and generating excitons (electron-hole pairs). mdpi.comtue.nl The efficiency of an OSC is highly dependent on the properties of the donor material, such as its absorption spectrum, energy levels, and charge carrier mobility. mdpi.comrsc.org

4H-pyran-4-ylidene based systems have been explored as promising donor units in the design of organic sensitizers for dye-sensitized solar cells (DSSCs) and as donor materials in bulk heterojunction (BHJ) OSCs. acs.orgcsic.es The proaromatic character of the pyranylidene moiety contributes to its strong electron-donating ability. nih.gov A series of D-π-A conjugated organic sensitizers using 4H-pyran-4-ylidene as the donor have been synthesized, achieving power conversion efficiencies of up to 5.4% in DSSCs. acs.org

Furthermore, small push-pull chromophores based on 4H-pyranylidene have been synthesized and evaluated in OPVs. csic.es These molecules exhibit intense and broad absorption bands in the visible region, which is essential for efficient light harvesting. csic.es The energy levels of these compounds can be tuned by modifying the acceptor groups, allowing for optimization of the device performance. csic.es

Role of 4H-Pyranylidene Chromophores in Charge Transport

Efficient charge transport within the active layer is critical for high-performance organic solar cells. After the generation of excitons at the donor-acceptor interface, the separated charges must be transported to the respective electrodes for collection. tue.nl

The twisted structure of many 4H-pyranylidene derivatives, while beneficial for preventing aggregation and enhancing solubility, can also influence charge transport. csic.es Theoretical calculations and experimental studies have shown that the dihedral angles between the pyran ring and adjacent aromatic units can affect the electronic coupling and, consequently, the charge mobility. csic.es

The design of Y-shaped chromophores with a central 4H-pyranylidene core is one strategy to create multidimensional intramolecular charge transfer pathways. nih.govacs.orgnih.gov This can lead to improved charge separation and transport properties. The electrochemical properties of these chromophores have been studied using cyclic voltammetry to determine their HOMO and LUMO energy levels, which are crucial for predicting their behavior in electronic devices. csic.esnih.gov

Design Principles for Modulating Optical and Electronic Properties through Structural Modification

The optical and electronic properties of 4H-pyran systems can be systematically tuned through strategic structural modifications. This allows for the rational design of materials with tailored functionalities for specific applications.

Key design principles include:

Substitution on the Pyran Ring and Phenyl Groups: Introducing different substituents at various positions on the 4H-pyran ring and its pendant phenyl groups can significantly alter the electronic properties. Electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, thereby influencing the absorption and emission spectra, as well as the redox potentials. rsc.orgresearchgate.netresearchgate.net

Modification of the π-Conjugated System: Extending the π-conjugated system by introducing different bridging units or by creating push-pull architectures can lead to a bathochromic shift in the absorption spectrum and enhance the intramolecular charge transfer characteristics. csic.esnih.govresearchgate.net This is a common strategy to improve the light-harvesting efficiency of donor materials in organic solar cells.

Control of Molecular Geometry: The steric hindrance introduced by bulky substituents can force a twisted conformation of the molecule. rsc.org This can be used to control the degree of intermolecular interactions in the solid state, which is crucial for achieving AIE and mechanochromic luminescence. nih.govresearchgate.net The non-planar structure can also prevent the formation of aggregates, which is beneficial for solution-processed devices. csic.es

Introduction of Functional Groups for Specific Interactions: The incorporation of groups capable of specific interactions, such as hydrogen bonding, can influence the molecular packing and lead to desirable properties like AIE. rsc.org

By applying these design principles, researchers can create a diverse library of 4H-pyran derivatives with a wide range of optical and electronic properties, paving the way for their use in advanced functional materials.

Interactive Data Tables

Table 1: Photophysical Properties of Selected 4H-Pyran Derivatives

| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Key Property | Reference |

| This compound | Solid State | - | Color Change | Photochromism | rsc.org |

| 2,4,4,6-Tetraaryl-4H-thiopyrans | Solid State | - | 540-660 (after UV) | Photochromism | rsc.org |

| PR-TPA | THF/Water (high water %) | - | - | AIE | rsc.org |

| PR-TPA | Crystalline Solid | - | - | Mechanochromism | rsc.org |

| PZ-DCM | Solid State | 450 (in THF) | 640 | ACQ | nih.gov |

| Boc-PZ-DCM | Solid State | 440 (in THF) | 598 | Enhanced Emission | nih.gov |

Table 2: Electrochemical Properties of 4H-Pyranylidene Chromophores

| Compound | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) | Application | Reference |

| 1Na | 0.29 | - | - | - | NLO | nih.gov |

| 1Hb | - | - | - | - | NLO | nih.gov |

| 1a | - | Irreversible | - | - | OPV | csic.es |

| 2a | - | Irreversible | - | - | OPV | csic.es |

Future Research Directions and Outlook for 2,4,4,6 Tetraphenyl 4h Pyran

Development of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of pyran derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a key area of future research. Current multicomponent reactions, often employing catalysts, have shown promise for the one-pot synthesis of various 4H-pyran derivatives. growingscience.comnih.gov These reactions offer advantages such as high atom economy, reduced reaction times, and often environmentally friendly conditions. growingscience.com

Future efforts will likely focus on:

Green Chemistry Approaches: Expanding the use of water as a solvent and employing reusable, heterogeneous catalysts to minimize environmental impact. nih.gov Research into solvent-free mechanochemical methods, which involve grinding reagents together, also presents a promising avenue for sustainable synthesis. nih.gov

Catalyst Development: The design and synthesis of novel catalysts, including magnetic nanocatalysts and metal-organic frameworks (MOFs), are expected to enhance reaction yields and selectivity. nih.govnih.gov For instance, the use of KOH loaded on calcium oxide has been reported as an efficient catalyst for the solvent-free synthesis of 4H-pyran derivatives. growingscience.com

Domino and Tandem Reactions: Exploring domino and tandem reaction sequences, where multiple bond-forming events occur in a single pot, can streamline the synthesis of complex pyran structures. mdpi.com This includes strategies like the Knoevenagel condensation followed by an oxa-6π-electrocyclization. mdpi.com

Modular Synthesis: Developing modular synthetic pathways will enable the facile introduction of a wide range of substituents onto the pyran core, allowing for the systematic tuning of its properties. acs.orgnih.gov

Deeper Understanding of Complex Photochemical and Photophysical Processes

The photochromic and fluorescent properties of 2,4,4,6-tetraphenyl-4H-pyran and its analogs are central to their potential applications. Upon irradiation, these compounds can undergo complex photochemical reactions, including 1,5-electrocyclic reactions, leading to the formation of colored intermediates or different structural isomers. rsc.org

Future research will aim to:

Elucidate Reaction Mechanisms: A more detailed understanding of the excited-state dynamics and the precise mechanisms of photochemical transformations is crucial. This includes identifying and characterizing transient species, such as the proposed six-membered ylide intermediate responsible for the color change. rsc.org

Investigate Aggregation-Induced Emission (AIE): Some tetraaryl-4H-pyran derivatives exhibit aggregation-induced emission (AIE), where they become highly fluorescent in the aggregated or solid state. nih.govrsc.org Further investigation into the structure-property relationships governing AIE is needed to design molecules with enhanced emission in the solid state for applications in sensing and optoelectronics. acs.orgnih.govrsc.org

Computational Modeling: Time-dependent density functional theory (TD-DFT) and other computational methods will play a vital role in rationalizing the observed photophysical behavior, including phenomena like aggregation-caused quenching (ACQ) versus AIE, and in predicting the properties of new derivatives. acs.orgnih.gov

Rational Design and Synthesis of New Derivatives with Tunable Properties

The ability to rationally design and synthesize new derivatives of this compound with specific, tunable properties is a cornerstone of future research. By strategically introducing different functional groups at various positions on the pyran ring and its phenyl substituents, researchers can modulate the electronic and steric characteristics of the molecule.

Key areas of focus will include:

Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to solvatochromic and fluorescent materials with tailored emission colors. rsc.org

Enhancing Mechanochromic Properties: The design of derivatives that exhibit a change in color or fluorescence upon the application of mechanical force (mechanochromism) is a promising area. This involves controlling the crystallization behavior and intermolecular interactions of the molecules. rsc.org

Targeted Biological Activity: The pyran scaffold is present in numerous bioactive natural products and synthetic compounds. mdpi.comnih.gov Future work will involve the design and synthesis of 4H-pyran derivatives with potential applications as antioxidant, antibacterial, and anticancer agents. nih.govnih.gov

Integration of this compound and its Analogs into Advanced Functional Materials and Technologies

The ultimate goal of much of the fundamental research on this compound and its derivatives is their integration into advanced functional materials and technologies.

Promising applications include:

Optoelectronic Devices: The AIE and electroluminescent properties of these compounds make them attractive for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.orgnih.gov

Sensors and Probes: The sensitivity of their fluorescence to the local environment, including solvent polarity and mechanical stress, can be harnessed to develop chemical sensors and molecular probes. acs.orgrsc.org

Photochromic Materials: The reversible color change exhibited by some derivatives upon irradiation makes them suitable for applications in smart windows, optical data storage, and molecular switches. rsc.orgresearchgate.net

Biomedical Applications: Derivatives with specific biological activities could be developed into new therapeutic agents or diagnostic tools. nih.govnih.gov For instance, certain 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have shown promise as antiglioma agents. nih.gov

Q & A

What are the most reliable synthetic routes for 2,4,4,6-Tetraphenyl-4H-pyran, and how do reaction conditions influence yield?

Classification: Basic

Methodological Answer:

The synthesis of tetraarylpyran derivatives typically employs cyclization or multicomponent reactions. For example:

- Prins Cyclization : Analogous to tetrahydro-4-methyl-2-phenyl-2H-pyran synthesis (), this method uses aryl aldehydes and silanes with acid catalysis. Adjusting temperature (80–120°C) and acid strength (e.g., BF₃·Et₂O vs. H₂SO₄) can optimize ring formation .

- Mitsunobu Reaction : Used for terpyridines ( ), this approach may adapt to tetraarylpyran synthesis by coupling phenol derivatives with diols under azodicarboxylate/phosphine conditions. Solvent polarity (THF vs. DMF) and stoichiometry critically affect regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.